molecular formula C12H21NO3 B14895642 1-Hexanoylpiperidine-3-carboxylic acid

1-Hexanoylpiperidine-3-carboxylic acid

Cat. No.: B14895642
M. Wt: 227.30 g/mol
InChI Key: FXZWYHLVUUFWJC-UHFFFAOYSA-N
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Description

1-Hexanoylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C12H21NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both a hexanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanoylpiperidine-3-carboxylic acid can be synthesized through several methodsThe reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of bulk manufacturing techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanoylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-Hexanoylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-hexanoylpiperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing a nitrogen atom.

    Hexanoic Acid: A carboxylic acid with a six-carbon chain.

    Piperidine-3-carboxylic Acid: A derivative of piperidine with a carboxylic acid group at the third position.

Uniqueness: 1-Hexanoylpiperidine-3-carboxylic acid is unique due to the presence of both a hexanoyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

1-hexanoylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO3/c1-2-3-4-7-11(14)13-8-5-6-10(9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16)

InChI Key

FXZWYHLVUUFWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCCC(C1)C(=O)O

Origin of Product

United States

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